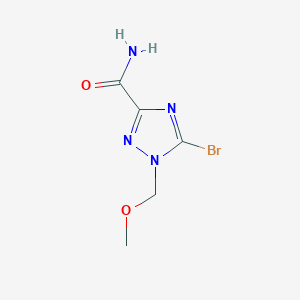

5-Bromo-1-(methoxymethyl)-1H-1,2,4-triazole-3-carboxamide

Übersicht

Beschreibung

5-Bromo-1-(methoxymethyl)-1H-1,2,4-triazole-3-carboxamide is a chemical compound with the molecular formula C4H6BrN3O . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C4H6BrN3O/c1-9-3-8-4(5)6-2-7-8/h2H,3H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis

This compound has a molecular weight of 192.02 . The compound should be stored at -20°C .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

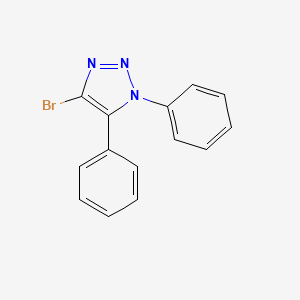

- The synthesis and characterization of similar compounds, including bromo-substituted triazoles and their derivatives, have been extensively studied. For instance, Anuradha et al. (2014) detailed the synthesis and crystal structure of a related compound, emphasizing the importance of bromo-substituted triazoles in crystallography and material science. This study highlights the methods for synthesizing complex structures that could be applied to 5-Bromo-1-(methoxymethyl)-1H-1,2,4-triazole-3-carboxamide (Anuradha et al., 2014).

Potential Biological Activities

- Research on related compounds has also investigated their potential biological activities, including their role as intermediates in drug discovery. For example, Bekircan et al. (2008) synthesized triazole derivatives and evaluated their anticancer activities, suggesting the potential of bromo-substituted triazoles in medicinal chemistry (Bekircan et al., 2008).

Advanced Synthesis Techniques

- Nishimura and Saitoh (2016) demonstrated the use of telescoping processes in the synthesis of key intermediates for drug discovery, showcasing the efficiency improvements in the synthesis of bromo-substituted triazole compounds (Nishimura & Saitoh, 2016).

Application in Material Science

- The research by Martins et al. (2013) explored brominated trihalomethylenones as precursors for various substituted pyrazoles, demonstrating the versatility of bromo-substituted compounds in synthesizing materials with potential application in material science and organic electronics (Martins et al., 2013).

Wirkmechanismus

are a class of compounds that have been studied for their potential biological activities. They are known to possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

The mode of action of triazoles generally involves interaction with various enzymes and receptors in the body, leading to changes in cellular processes .

The biochemical pathways affected by triazoles can vary widely depending on the specific compound and its targets. Some triazoles are known to inhibit the synthesis of ergosterol, a key component of fungal cell membranes, thereby exerting antifungal activity .

The pharmacokinetics of triazoles, including absorption, distribution, metabolism, and excretion (ADME), can also vary depending on the specific compound. Factors such as the compound’s chemical structure, formulation, route of administration, and the patient’s physiological condition can all influence its pharmacokinetics .

The result of action of triazoles can range from inhibition of microbial growth in the case of antimicrobial activity, to induction of cell death in the case of anticancer activity .

The action environment , including factors such as pH, temperature, and presence of other substances, can influence the stability, solubility, and overall effectiveness of triazoles .

Eigenschaften

IUPAC Name |

5-bromo-1-(methoxymethyl)-1,2,4-triazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN4O2/c1-12-2-10-5(6)8-4(9-10)3(7)11/h2H2,1H3,(H2,7,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCKLXZXJXWSFSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCN1C(=NC(=N1)C(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-1-(methoxymethyl)-1H-1,2,4-triazole-3-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[5-Bromo-3-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine hydrobromide](/img/structure/B1529033.png)

![4-Acetyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid](/img/structure/B1529049.png)